Product packaging for 4-Methyl-1,2-cyclohexanedimethanol(Cat. No.:CAS No. 19491-64-6)

4-Methyl-1,2-cyclohexanedimethanol

Cat. No.: B11962075
CAS No.: 19491-64-6
M. Wt: 158.24 g/mol
InChI Key: VLTRIBKOTVZSAS-UHFFFAOYSA-N
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Description

Contextualizing 4-Methyl-1,2-cyclohexanedimethanol within Alicyclic Diol Chemistry

This compound belongs to the family of alicyclic diols, which are characterized by the presence of two hydroxyl groups attached to a cycloalkane ring system. Its structure features a cyclohexane (B81311) ring substituted with a methyl group at the 4-position and two hydroxymethyl groups at the 1- and 2-positions. The presence of these functional groups and their specific arrangement on the alicyclic scaffold dictate the compound's physical and chemical properties.

The cyclohexane ring typically exists in a stable chair conformation to minimize angular and torsional strain. The substituents—the methyl group and the two hydroxymethyl groups—can occupy either axial or equatorial positions. Generally, conformers with bulky substituents in the equatorial position are more stable due to reduced steric hindrance, specifically avoiding 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org For this compound, the interplay between the cis and trans stereoisomers of the hydroxymethyl groups, coupled with the position of the methyl group, results in a complex mixture of possible conformers, each with distinct energy levels and reactivity.

The reactivity of the two primary hydroxyl groups is a key feature of its chemistry, allowing it to act as a diol monomer in polymerization reactions. wikipedia.org It can participate in polycondensation and polyesterification reactions to form polyesters, polyurethanes, and other polymers. google.comacs.org The methyl group at the 4-position introduces asymmetry and can influence the packing of polymer chains, potentially altering the material's crystallinity, glass transition temperature, and solubility compared to its unsubstituted counterpart, 1,2-cyclohexanedimethanol.

A summary of key properties for the related compound 1,4-Cyclohexanedimethanol (B133615) is presented below, offering a baseline for understanding the characteristics of its methylated derivatives.

PropertyValue
Molecular Formula C₈H₁₆O₂
Molar Mass 144.21 g/mol
Appearance White waxy solid
Boiling Point 284-288 °C
Melting Point 41-61 °C
Density 1.02 g/mL
Data for the parent compound 1,4-Cyclohexanedimethanol. wikipedia.org

Significance of Substituted Cycloalkane Structures in Chemical Research

Substituted cyclohexane structures are of profound importance in various fields of chemical research due to their unique conformational properties. The cyclohexane ring is not flat but adopts a three-dimensional chair conformation, which leads to two distinct types of substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). masterorganicchemistry.comlibretexts.org This stereochemical arrangement is fundamental to the behavior of molecules containing this motif.

The preference for a substituent to occupy the equatorial position to minimize steric strain is a guiding principle in conformational analysis. libretexts.org The larger the substituent, the greater the preference for the equatorial position. This has significant implications for the reactivity and biological activity of substituted cyclohexanes. In medicinal chemistry, for instance, the specific three-dimensional arrangement of functional groups on a cyclohexane scaffold can be crucial for molecular recognition and binding to biological targets.

In polymer science, incorporating substituted cycloalkane structures like this compound into polymer chains disrupts the regular packing that might be observed with linear aliphatic diols. eastman.comkhneochem.co.jp This can lower the crystallinity and melting point of the polymer while increasing its glass transition temperature, leading to materials that are both tough and clear. The rigidity of the cycloaliphatic ring enhances the thermal stability of the resulting polymer. mdpi.com The specific nature and position of the substituents allow for the fine-tuning of material properties such as hardness, flexibility, and resistance to environmental factors. eastman.com

Overview of Research Paradigms for Functionalized Cycloaliphatic Compounds

The investigation of functionalized cycloaliphatic compounds such as this compound follows several established research paradigms.

Synthesis: The synthesis of these compounds often involves the catalytic hydrogenation of corresponding aromatic precursors. wikipedia.org For example, 1,4-cyclohexanedimethanol is produced industrially by the two-step hydrogenation of dimethyl terephthalate (B1205515). wikipedia.orgguidechem.com Similar strategies, starting from substituted aromatic esters, can be employed to synthesize methylated derivatives. Alternative green chemistry routes are also being explored, utilizing biomass-derived platform molecules like formaldehyde (B43269) and crotonaldehyde. researchgate.net

Characterization: A suite of analytical techniques is employed to characterize the structure and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise connectivity and stereochemistry of the molecule, including the determination of cis/trans isomer ratios. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, particularly the characteristic broad absorption of the hydroxyl (-OH) groups. mdpi.com

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity. nist.gov

Chromatography (GC/LC): Gas or liquid chromatography is used to separate isomers and assess the purity of the synthesized compound.

Computational Modeling: Molecular dynamics (MD) simulations and other computational methods are increasingly used to predict the properties of functionalized cycloaliphatic compounds and the polymers derived from them. mdpi.com These models can simulate the conformational preferences of the monomers and predict thermomechanical properties of the resulting polymers, such as glass transition temperature and Young's modulus, guiding experimental work and accelerating materials discovery. mdpi.com

Polymerization and Material Testing: A primary research focus is the use of these diols as monomers. This involves polymerization reactions, often with diacids or diisocyanates, to create new polyesters and polyurethanes. google.com The resulting polymers are then subjected to a battery of tests to evaluate their properties, including thermal analysis (DSC, TGA), mechanical testing (tensile strength, impact resistance), and assessment of chemical resistance. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B11962075 4-Methyl-1,2-cyclohexanedimethanol CAS No. 19491-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19491-64-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

[2-(hydroxymethyl)-4-methylcyclohexyl]methanol

InChI

InChI=1S/C9H18O2/c1-7-2-3-8(5-10)9(4-7)6-11/h7-11H,2-6H2,1H3

InChI Key

VLTRIBKOTVZSAS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)CO)CO

Origin of Product

United States

Synthetic Routes and Catalytic Methodologies for 4 Methyl 1,2 Cyclohexanedimethanol

Historical and Current Synthetic Approaches to Cyclohexanedimethanols

The production of cyclohexanedimethanols, including the 1,4- and 1,2-isomers, has evolved over time, driven by the demand for high-performance polyesters. mdpi.com

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a cornerstone in the synthesis of cyclohexanedimethanols. Historically and in current industrial practice, these diols are produced by the hydrogenation of the corresponding dimethyl cyclohexanedicarboxylates. For instance, 1,4-cyclohexanedimethanol (B133615) (CHDM) is commercially synthesized through a two-step hydrogenation of dimethyl terephthalate (B1205515) (DMT). mdpi.com The first step involves the hydrogenation of the aromatic ring of DMT to yield dimethyl 1,4-cyclohexanedicarboxylate (DMCD), often using a palladium catalyst. mdpi.com The second step is the reduction of the ester groups of DMCD to hydroxyl groups, forming CHDM, typically with a copper chromite catalyst. mdpi.comwikipedia.orggoogle.com

The choice of catalyst is crucial as it influences the cis/trans isomer ratio of the final product. wikipedia.orggoogle.com For example, copper chromite catalysts are known to produce a cis/trans ratio of approximately 30:70 for CHDM. wikipedia.org Research into alternative catalysts is ongoing to improve efficiency and selectivity. Copper-based catalysts, such as Cu/ZnO/Al₂O₃/ZrO₂, have been explored for the catalytic transfer hydrogenation of DMCD to CHDM, using methanol (B129727) as both a hydrogen donor and solvent. researchgate.net Another study focused on Re/AC catalysts for the selective hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate, highlighting the importance of metal dispersion and the chemical environment. documentsdelivered.com Furthermore, the kinetics of the gas-phase hydrogenation of DMCD to CHDM over a CuMnAl catalyst have been studied to optimize reaction conditions. researchgate.net

A one-pot synthesis approach has also been investigated, combining the two hydrogenation steps in a single reactor. This has been attempted using supported trimetallic RuPtSn/Al2O3 catalysts and a physical mixture of Pd/CMK-3 and Cu-600 catalysts. researchgate.net

Diels-Alder Cycloaddition Pathways for Precursor Synthesis

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, offers a strategic pathway to synthesize the cyclohexene (B86901) precursors for cyclohexanedimethanols. nih.govuwo.ca This cycloaddition reaction involves a conjugated diene and a dienophile to create a cyclic adduct. nih.gov

A notable application of this strategy is the proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde (B43269), crotonaldehyde, and an acrylate (B77674) (or fumarate). researchgate.net This reaction forms a substituted cyclohexene derivative which can then be hydrogenated to the desired cyclohexanedimethanol. researchgate.net For example, the reaction of formaldehyde, crotonaldehyde, and ethyl acrylate yields ethyl 4-formylcyclohex-3-enecarboxylate. researchgate.net Subsequent hydrogenation of this intermediate over a Cu/Zn/Al catalyst produces 1,4-cyclohexanedimethanol. researchgate.net This approach demonstrates the potential of combining domino reactions with catalytic hydrogenation to access these valuable monomers.

The intramolecular Diels-Alder reaction is another variation that provides a one-step entry into bicyclic systems, which can be further transformed. nih.gov The stereochemical outcome of the Diels-Alder reaction can be highly controlled, offering a route to specific isomers of the final product. nih.gov

Bio-based Synthetic Routes and Sustainability Considerations

In recent years, there has been a significant shift towards developing sustainable synthetic routes for chemicals from renewable resources. researchgate.netmaastrichtuniversity.nl Lignocellulosic biomass, which is abundant and non-food-based, is a promising feedstock for producing bio-based chemicals. maastrichtuniversity.nlchemanager-online.com

The synthesis of cyclohexanedimethanols from biomass-derived platform molecules is an active area of research. For instance, a two-step route starting from formaldehyde, crotonaldehyde, and ethyl acrylate, all of which can be derived from biomass, has been developed for the synthesis of 1,4-cyclohexanedimethanol. This "green" synthesis strategy provides a more environmentally friendly alternative to traditional petroleum-based routes. researchgate.net

The development of bio-based polyesters is a key driver for this research. These polymers, derived from renewable monomers, offer advantages such as improved biodegradability and a reduced carbon footprint. researchgate.net The use of bio-based diols like 1,4-cyclohexanedimethanol in the production of polyesters such as poly(ethylene terephthalate-co-1,4-cylclohexylenedimethylene terephthalate) (PETG) enhances the properties of the resulting polymer.

Targeted Synthesis of 4-Methyl-1,2-cyclohexanedimethanol Isomers

The specific placement of the methyl group and the relative stereochemistry of the hydroxymethyl groups in this compound are critical for its application in specialty polymers. Therefore, synthetic strategies that can control these features are highly valuable.

Regioselective Synthesis Strategies

Regioselective synthesis aims to control the position of functional groups on a molecule. In the context of this compound, this involves directing the addition of the methyl and hydroxymethyl groups to the desired positions on the cyclohexane (B81311) ring.

One approach to achieve regioselectivity is through the use of specific starting materials and reaction conditions in Diels-Alder reactions. The choice of diene and dienophile, along with the use of catalysts, can influence the regiochemical outcome of the cycloaddition, leading to a specific substitution pattern on the resulting cyclohexene precursor. nih.gov

Another strategy involves the regioselective protection of functional groups on a pre-existing scaffold. nih.gov For example, in the synthesis of a related compound, 4′-O-methylquercetin, selective protection of hydroxyl groups allowed for the targeted methylation of a specific position. nih.gov A similar approach could be envisioned for the synthesis of this compound precursors, where selective protection of one ester group in a cyclohexanedicarboxylate derivative could allow for the introduction of a methyl group at a specific position before the final reduction to the diol.

Diastereoselective and Enantioselective Synthesis for Chiral Control

This compound is a chiral molecule, existing as different stereoisomers (diastereomers and enantiomers). Controlling the stereochemistry during synthesis is crucial as the properties of polymers derived from these isomers can vary significantly.

Diastereoselective Synthesis: This focuses on controlling the relative stereochemistry of the chiral centers. In the case of this compound, this refers to the cis or trans relationship between the two hydroxymethyl groups relative to the cyclohexane ring. Catalytic hydrogenation of a substituted cyclohexene precursor often proceeds via syn-addition of hydrogen, leading to a cis-product. ucla.edu The choice of catalyst and reaction conditions can influence the diastereoselectivity of the hydrogenation. Cascade reactions, such as a Michael-aldol reaction, can also be employed to synthesize highly functionalized cyclohexanones with a high degree of diastereoselectivity, which could then be converted to the desired diol. nih.gov

Data Tables

Table 1: Catalysts in Cyclohexanedimethanol Synthesis

Precursor Catalyst Product Key Finding Reference
Dimethyl terephthalate (DMT) Pd (step 1), Copper chromite (step 2) 1,4-Cyclohexanedimethanol (CHDM) Industrial two-step process. mdpi.com mdpi.com
Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) Cu/ZnO/Al₂O₃/ZrO₂ 1,4-Cyclohexanedimethanol (CHDM) Catalytic transfer hydrogenation using methanol as a hydrogen source. researchgate.net researchgate.net
Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) Re/AC 1,4-Cyclohexanedimethanol (CHDM) Metal dispersion and chemical environment are crucial for selectivity. documentsdelivered.com documentsdelivered.com
Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) CuMnAl 1,4-Cyclohexanedimethanol (CHDM) Gas-phase hydrogenation kinetics were established. researchgate.net researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1,4-Cyclohexanedimethanol (CHDM)
Dimethyl terephthalate (DMT)
Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)
4′-O-methylquercetin
Ethyl 4-formylcyclohex-3-enecarboxylate
Formaldehyde
Crotonaldehyde
Ethyl acrylate

A thorough review of scientific databases and chemical literature did not yield specific information on the synthetic routes and catalytic methodologies for the compound this compound. Consequently, detailed research findings concerning the influence of catalyst systems on isomer distribution, the optimization of reaction conditions, and solvent system engineering for this particular molecule could not be located.

The synthesis of the related, but structurally distinct, compound 1,4-Cyclohexanedimethanol (CHDM) is well-documented. wikipedia.org This process often involves the catalytic hydrogenation of dimethyl terephthalate (DMT). wikipedia.org In this synthesis, the choice of catalyst, such as copper chromite, is known to influence the cis/trans isomer ratio of the final product. wikipedia.org Byproducts of this particular process can include 4-methylcyclohexanemethanol. wikipedia.org

Alternative routes to cyclohexane derivatives, such as the synthesis of 1,4-CHDM and 1,2-cyclohexanedicarboxylates from biomass-derived feedstocks like formaldehyde and crotonaldehyde, have also been explored. researchgate.net These multi-step processes utilize various catalysts, including proline and commercial Cu/Zn/Al systems, and are optimized for temperature and pressure to achieve high yields.

While information exists for precursors such as 4-Methylphthalic anhydride (B1165640) and its hydrogenated forms like Hexahydro-4-methylphthalic anhydride, the direct catalytic conversion of these compounds to this compound is not described in the available search results. sigmaaldrich.comtcichemicals.comnist.gov

Due to the absence of specific data for this compound in the provided search results, the following sections of the requested article cannot be completed:

Optimization of Reaction Conditions and Process Parameters

Solvent Systems and Reaction Media Engineering

Further research would be required to determine the specific synthetic pathways and reaction parameters for this compound.

Stereochemical Investigations of 4 Methyl 1,2 Cyclohexanedimethanol

Conformational Analysis of 4-Methyl-1,2-cyclohexanedimethanol Isomers

The conformational flexibility of the cyclohexane (B81311) ring dominates the three-dimensional structure of its derivatives. Like cyclohexane itself, the isomers of this compound primarily adopt chair conformations to minimize angular and torsional strain. utexas.edu However, the presence of three substituents—a methyl group and two hydroxymethyl groups—means the two chair conformers that interconvert via a "ring-flip" are generally not of equal energy. libretexts.org

The transition from one chair conformation to another is a high-energy process that proceeds through several less stable intermediate conformations, including the half-chair and the twist-boat. wikipedia.org The highest energy point on this pathway is the half-chair conformation, which for cyclohexane itself, represents an energy barrier of approximately 10 kcal/mol. utexas.edu This barrier is low enough for rapid interconversion at room temperature but can be "frozen out" at lower temperatures. utexas.edu

The relative stability of the two chair conformers for any given isomer of this compound is determined by the steric strain introduced by the substituents. Substituents in the axial position experience destabilizing steric interactions, known as 1,3-diaxial interactions, with the other two axial atoms on the same side of the ring. libretexts.org Consequently, chair conformations that place larger substituent groups in the equatorial position are generally more stable. pressbooks.pub

The conformational preference is dictated by the energetic cost (A-value) of placing a substituent in the axial position.

Table 1: Steric Strain of Axial Substituents

Substituent Steric Strain (A-value, kcal/mol)
-CH₃ (Methyl) ~1.7 - 1.8
-OH (Hydroxyl) ~0.9
-CH₂OH (Hydroxymethyl) ~1.8

Note: The A-value for -CH₂OH is estimated to be similar to that of a methyl group. Data sourced from general principles of conformational analysis. pharmacy180.comlibretexts.orgspcmc.ac.in

For the various diastereomers of this compound, the most stable conformation will be the one that minimizes the total steric strain by placing the maximum number of substituents, particularly the bulkier ones, in equatorial positions.

Trans-1,2-isomers : In a trans-1,2-disubstituted cyclohexane, the two substituents can both occupy equatorial positions in one chair conformation (diequatorial), which is highly favored over the alternative diaxial conformation. utexas.edupressbooks.pub The additional 4-methyl group can be either axial or equatorial. The most stable conformer will have all three substituents in equatorial positions.

The final conformational equilibrium for each isomer is a balance of all contributing 1,3-diaxial interactions.

In addition to steric hindrance, intramolecular forces can influence conformational preferences. For this compound, the two hydroxymethyl groups are on adjacent carbons (a 1,2-diol derivative). This proximity allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton of one group and the oxygen atom of the other.

Such an interaction could potentially stabilize conformations, including non-chair forms like the twist-boat, that bring the two hydroxymethyl groups into close proximity. researchgate.net While the chair form is overwhelmingly favored for most cyclohexanes, strong intramolecular hydrogen bonding has been shown to alter conformational equilibria in other systems. rsc.org The formation of an intramolecular hydrogen bond would likely influence the rotational conformation (torsion angle) of the C-CH₂OH bonds, favoring specific arrangements that facilitate this interaction over others. researchgate.net This internal bonding competes with intermolecular hydrogen bonding with solvent or other diol molecules. rsc.org

Diastereomer and Enantiomer Separation Techniques

With three chiral centers, this compound can exist as 2³ = 8 stereoisomers, comprising four pairs of enantiomers. Stereoisomers that are not mirror images of each other are known as diastereomers. oregonstate.edumasterorganicchemistry.com For example, the (1R, 2R, 4R) and (1S, 2S, 4S) isomers are enantiomers, while the (1R, 2R, 4R) and (1R, 2S, 4R) isomers are diastereomers. masterorganicchemistry.comyoutube.com The separation of these closely related compounds is a significant challenge that requires specialized techniques.

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation of stereoisomers. nih.gov The resolution of enantiomers and diastereomers of this compound can be achieved through chiral chromatography. nih.gov

This technique employs a Chiral Stationary Phase (CSP), which is a solid support that has been modified with a chiral molecule. The stationary phase interacts differently with the various stereoisomers, leading to different retention times and thus enabling their separation. mdpi.com

Table 2: Potential HPLC Methods for Chiral Resolution

Chiral Stationary Phase (CSP) Type Principle of Separation Example Mobile Phase
Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) Enantiomers fit differently into the chiral cavities or grooves of the polysaccharide structure, leading to differential interactions (e.g., hydrogen bonding, dipole-dipole). Hexane/Isopropanol or Hexane/Ethanol mixtures. nih.govnih.gov
Pirkle-type (e.g., (S,S)-Whelk-O 1) Based on π-π interactions, hydrogen bonding, and steric repulsion between the analyte and the chiral selector. Hexane/Ethanol. nih.gov
Zwitterionic ion-exchangers (e.g., Cinchona alkaloid-based) Utilizes ion-exchange mechanisms combined with stereoselective interactions for separating chiral molecules with acidic or basic groups. mdpi.com Methanol (B129727)/Acetonitrile with acid and base additives. mdpi.com

Diastereomers, having different physical properties, can often be separated using standard, non-chiral chromatography, although chiral columns can also be effective. nih.gov

An alternative strategy for separating enantiomers involves converting them into diastereomers through a chemical reaction. nih.gov This is achieved by reacting the mixture of enantiomers with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent.

For this compound, the two hydroxyl (-OH) groups are ideal sites for derivatization. They can be reacted with a chiral carboxylic acid or its derivative (like an acyl chloride) to form a pair of diastereomeric esters.

Reaction: Racemic Diol + (R)-Chiral Acid → (Diol-Enantiomer 1)-(R)-Ester + (Diol-Enantiomer 2)-(R)-Ester (A mixture of diastereomers)

Because diastereomers have different physical properties (e.g., melting point, boiling point, and solubility), they can be separated using standard laboratory techniques such as conventional column chromatography or crystallization. Once separated, the original diol enantiomers can be recovered by hydrolyzing the ester linkage.

Crystallization-Based Enantiomeric Enrichment

The separation of stereoisomers is a critical challenge in chemical synthesis, and for chiral molecules like this compound that exist as multiple diastereomers and enantiomers, crystallization-based methods offer a powerful tool for purification. The principle behind this technique relies on the different physicochemical properties of stereoisomers. Diastereomers, having different spatial arrangements, possess distinct physical properties such as melting points, boiling points, and solubility in various solvents. Enantiomers share identical physical properties, except for their interaction with plane-polarized light, making their direct separation difficult. However, they can form racemic compounds or conglomerates upon crystallization, which have different crystal structures and properties than the pure enantiomers.

Enantiomeric enrichment through crystallization can be achieved when a solution partially enriched in one enantiomer is cooled. nih.gov In many cases, the racemic compound is less soluble and crystallizes out first, leaving the mother liquor further enriched in the desired enantiomer. nih.gov This process can be repeated to achieve very high levels of enantiomeric purity, often exceeding 95% enantiomeric excess (e.e.). documentsdelivered.com

Another powerful method is Crystallization-Induced Diastereomer Transformation (CIDT). In this process, a dynamic equilibrium is established between two diastereomers in solution, often with the aid of a catalyst or specific solvent conditions. If one diastereomer is significantly less soluble, it will crystallize out, shifting the equilibrium to produce more of that specific isomer until, ideally, the transformation is complete. rsc.org For the stereoisomers of this compound, this could involve establishing an equilibrium between, for example, the cis and trans diastereomers, allowing for the selective crystallization of the desired isomer.

Table 1: Conceptual Example of Enantiomeric Enrichment of a this compound Isomer by Fractional Crystallization

Crystallization StepStarting Material E.E. (%)Crystalline SolidMother Liquor E.E. (%)
165%Racemic Compound80%
280%Racemic Compound92%
392%Racemic Compound>98%
This table illustrates a hypothetical enrichment where the racemate is less soluble, leading to a progressive increase in the enantiomeric excess (e.e.) of the mother liquor.

Impact of Stereochemistry on Molecular Recognition and Reactivity

The specific three-dimensional arrangement of the hydroxymethyl groups and the 4-methyl substituent on the cyclohexane ring profoundly influences how the molecule interacts with other chiral molecules and how it behaves in chemical reactions.

Chiral Auxiliaries and Ligand Design

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is removed after the desired stereocenter has been created. sigmaaldrich.com The 1,2-diol functionality and rigid cyclohexane backbone of this compound make it an excellent scaffold for a chiral auxiliary. For instance, its close analog, (S,S)-cyclohexane-1,2-diol, has been successfully used as an acetal (B89532) chiral auxiliary in the diastereoselective alkylation of acetoacetates, achieving high diastereomeric excess (d.e.) of over 92%. nih.gov Similarly, this compound can be attached to a prochiral substrate, where the bulky and conformationally restricted cyclohexane ring, along with the 4-methyl group, effectively shields one face of the reactive center, forcing reagents to approach from the less hindered side.

In ligand design for asymmetric catalysis, the defined stereochemistry of this compound is paramount. The diol groups can be readily converted into other coordinating groups, such as phosphines (to create diphosphine ligands like CHIRAPHOS analogs) or amines. These bidentate or tetradentate ligands can then chelate to a metal center (e.g., Ruthenium, Rhodium, Manganese, Copper). nih.govbeilstein-journals.org The chirality of the ligand creates a specific chiral pocket around the metal catalyst. This chiral environment is responsible for differentiating between the two faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The cis or trans relationship of the coordinating groups, dictated by the starting diol, fundamentally alters the bite angle and geometry of the resulting metal complex, which in turn has a dramatic effect on catalytic activity and enantioselectivity. beilstein-journals.org Ligands derived from the related (R,R)-1,2-diaminocyclohexane scaffold have been used in manganese-catalyzed asymmetric hydrogenation of ketones, achieving up to 85% e.e. nih.gov

Asymmetric Induction in Subsequent Reactions

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another in a reaction, due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. msu.edu When this compound is used as a chiral auxiliary, it imparts its stereochemical information onto the reaction.

For example, by forming a chiral acetal with a prochiral ketone, the auxiliary creates two diastereotopic faces. The approach of a nucleophile, such as a Grignard reagent or an enolate, is sterically directed by the cyclohexane backbone. The chair conformation of the ring and the axial/equatorial positions of the substituents create a highly biased environment. The 4-methyl group, while remote from the reaction center, can further lock the conformation of the ring, enhancing the facial selectivity and leading to high diastereoselectivity in the product. msu.edu After the reaction, the auxiliary can be cleaved and recovered for reuse, leaving behind an enantiomerically enriched product. sigmaaldrich.com The effectiveness of this strategy is demonstrated by the use of cyclohexane-1,2-diol derivatives in alkylations, which can yield products with very high diastereoselectivity. nih.gov

Table 2: Diastereoselective Alkylation using a Cyclohexane-1,2-diol Acetal Auxiliary (Analogous System)

Alkylating AgentDiastereomeric Excess (d.e.) (%)Yield (%)
Methyl iodide>9565
Ethyl iodide>9570
Propyl iodide>9561
Benzyl bromide9259
Data adapted from a study on a closely related cyclohexane-1,2-diol auxiliary, demonstrating the high levels of asymmetric induction achievable. nih.gov

Structure-Reactivity Relationships

The relationship between the precise structure of this compound and its chemical reactivity is governed by a combination of steric and electronic factors.

Ring Rigidity and Conformation: The cyclohexane scaffold provides a conformationally rigid backbone. This rigidity is crucial in asymmetric catalysis because it reduces the number of available transition states, making the stereochemical outcome more predictable and selective. The chair conformation is most stable, and the substituents' axial or equatorial positions are key determinants of reactivity. nih.gov

Stereochemistry of Functional Groups: The relative cis or trans orientation of the two hydroxymethyl groups is the most critical structural feature. A cis-diol will form a chelate ring with a metal that has a significantly different geometry and "bite angle" compared to a trans-diol. This directly impacts the stability and catalytic activity of the resulting metal complex. DFT calculations on similar systems have shown that steric repulsion between the substrate and the ligand framework is a deciding factor in determining the major enantiomer formed. nih.gov

Influence of the 4-Methyl Group: While not directly part of the chelating backbone, the methyl group at the C4 position has a subtle but important influence. It can affect the equilibrium between different chair conformations of the cyclohexane ring. This steric influence can be transmitted through the rigid framework to the active site of the catalyst, fine-tuning the shape of the chiral pocket and potentially increasing the energy difference between competing diastereomeric transition states, thereby enhancing enantioselectivity. nih.gov The electronic properties of substituents (electron-donating vs. electron-withdrawing) are also known to significantly affect reaction rates and selectivity in related catalytic systems. nih.gov

Chemical Transformations and Derivatization of 4 Methyl 1,2 Cyclohexanedimethanol

Esterification and Etherification Reactions

The primary alcohol functionalities of 4-Methyl-1,2-cyclohexanedimethanol readily undergo esterification and etherification reactions, leading to the formation of a diverse range of derivatives. These reactions can be controlled to yield either difunctional or monofunctional products.

The two hydroxyl groups of this compound can be fully functionalized to form diesters and diethers. These difunctional derivatives are important monomers and crosslinking agents in polymer chemistry.

Diesters: The esterification of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, yields the corresponding diesters. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid. ajgreenchem.comscientific.netajgreenchem.com The synthesis of diesters from the related compound 1,4-cyclohexanedimethanol (B133615) (CHDM) with various aliphatic acids has been reported, suggesting a similar reactivity for the 4-methyl derivative. skku.edu For instance, the reaction with hexanoic acid would yield 4-methyl-1,2-cyclohexanediyl)bis(methylene) dihexanoate. These diesters are of interest as potential plasticizers and lubricant oils. ajgreenchem.comskku.edu

Table 1: Representative Diesterification of Cyclohexanedimethanol Analogs

Diol ReactantAcylating AgentCatalystProductReference
1,4-CyclohexanedimethanolHexanoic Acidp-Toluenesulfonic Acid1,4-Cyclohexanedimethanol bis-hexanoate nih.gov
1,4-CyclohexanedimethanolButyric Acid, Octanoic Acid, Decanoic AcidNot specified1,4-Cyclohexanedimethanol bis(aliphatic carboxylate) skku.edu

Diether Derivatives:

Glycidyl Ethers: The reaction of this compound with epichlorohydrin (B41342) in the presence of a Lewis acid catalyst, followed by dehydrochlorination with a base like sodium hydroxide, is expected to produce the corresponding diglycidyl ether. wikipedia.orgyoutube.com This process is analogous to the industrial synthesis of 1,4-cyclohexanedimethanol diglycidyl ether, a reactive diluent for epoxy resins. wikipedia.orgyoutube.combiosynth.com The resulting this compound diglycidyl ether would also find applications in coatings, adhesives, sealants, and elastomers. wikipedia.orggoogle.com

Vinyl Ethers: The formation of divinyl ethers from this compound can be achieved through several methods, including the reaction with acetylene (B1199291) in the presence of a base or by iridium-catalyzed transvinylation with a vinyl ether source like vinyl acetate. The synthesis of vinyl ethers from the parent CHDM is known, indicating the feasibility of this transformation for the methylated analog. pbworks.com These divinyl ethers are valuable monomers in the production of specialty polymers and coatings.

Table 2: Synthesis of Diether Derivatives from Cyclohexanedimethanol Analogs

Diol ReactantReagent(s)Product TypeRepresentative Product NameReference
1,4-CyclohexanedimethanolEpichlorohydrin, Lewis Acid, NaOHGlycidyl Ether1,4-Cyclohexanedimethanol diglycidyl ether wikipedia.orgyoutube.com
1,4-CyclohexanedimethanolAcetylene, BaseVinyl Ether1,4-Cyclohexanedimethanol divinyl ether pbworks.com

Achieving selective mono-functionalization of a symmetrical diol like this compound to yield a single monoester or monoether can be challenging due to the similar reactivity of the two hydroxyl groups. However, various strategies have been developed for the selective monoprotection of symmetrical diols. rsc.orgresearchgate.netacs.orgnih.govscirp.org These methods often involve the use of specific catalysts, such as organoboron compounds or resin-bound reagents, or carefully controlled reaction conditions. rsc.orgnih.gov For instance, lanthanide(III) chloride catalyzed acylation has been shown to be effective for the mono-acylation of symmetrical 1,3- and 1,4-diols. researchgate.net Similarly, the use of ion-exchange resins as catalysts has been reported for the selective monotetrahydropyranylation of symmetrical diols. acs.org These approaches could potentially be adapted for the selective mono-functionalization of this compound, providing valuable intermediates for further synthesis.

Oxidation and Reduction Pathways

The hydroxyl groups of this compound can be oxidized to form carbonyl compounds or carboxylic acids, or they can be involved in reduction reactions of derived functional groups.

Conversion to Carboxylic Acids: The primary alcohol groups of this compound can be oxidized to the corresponding dicarboxylic acid, 4-methyl-1,2-cyclohexanedicarboxylic acid. Strong oxidizing agents are typically required for this transformation. The oxidative cleavage of 1,2-diols to carboxylic acids using hydrogen peroxide in the presence of a tungstate/phosphate catalyst system has been reported. researchgate.netrsc.orgacs.org Another approach involves the use of an inorganic-ligand supported iron catalyst with hydrogen peroxide. rsc.org Dehydrogenative oxidation catalyzed by an iridium complex in an aqueous medium also presents a pathway to convert diols to dicarboxylic acids. researchgate.net These methods, applied to analogous diols, suggest viable routes for the synthesis of 4-methyl-1,2-cyclohexanedicarboxylic acid. nih.gov

Conversion to Carbonyl Compounds: Selective oxidation of the primary hydroxyl groups to aldehydes can be achieved using milder oxidizing agents. Systems like N-chlorosuccinimide mediated by oxoammonium salts (e.g., TEMPO) have shown high chemoselectivity for the oxidation of primary alcohols to aldehydes, even in the presence of secondary alcohols. nih.govacs.orgacs.orgorganic-chemistry.orggoogle.com This high selectivity would be advantageous for the controlled oxidation of this compound to the corresponding dialdehyde (B1249045) or hydroxy aldehyde. nih.govacs.orgacs.org

Table 3: Representative Oxidation Reactions of Alcohols and Diols

Starting Material TypeReagent(s)Product TypeReference
1,2-DiolsH₂O₂ / WO₄²⁻/PO₄³⁻Carboxylic Acids researchgate.netacs.org
Primary AlcoholsN-Chlorosuccinimide / TEMPOAldehydes nih.govacs.orgacs.orgorganic-chemistry.org
Primary, Secondary DiolsN-Oxoammonium SaltsHydroxy Aldehydes nih.govacs.org

While this compound itself is a fully reduced diol, its derivatives, such as the corresponding diesters or dicarboxylic acids, can undergo selective reduction. For example, the reduction of a diester derivative of this compound would regenerate the diol. More complex scenarios involve the selective reduction of one functional group in the presence of another. For instance, in a molecule containing both an ester and a ketone, chemoselective reduction can be achieved by choosing an appropriate reducing agent. bham.ac.uk The synthesis of chiral 1,3-diols with high enantiomeric purity has been accomplished through the asymmetric reduction of chiral keto alcohols, a strategy that could be applied to derivatives of this compound. acs.org The reduction of 1,2-dioxins to erythritol (B158007) derivatives using catalytic palladium on carbon (Pd/C) under a hydrogen atmosphere demonstrates a method for the reduction of specific functionalities while preserving others. adelaide.edu.au

Substitution Reactions on the Hydroxymethyl Groups

The hydroxymethyl groups of this compound are primary and exhibit reactivity typical of neopentyl-type alcohols, where the carbon bearing the hydroxyl group is attached to a quaternary carbon. youtube.compbworks.comquora.com Nucleophilic substitution reactions on such sterically hindered primary alcohols can be slow. youtube.compbworks.comquora.comacs.org

For SN2 reactions, the backside attack of a nucleophile is sterically hindered by the bulky cyclohexane (B81311) ring. youtube.compbworks.com SN1 reactions are also disfavored due to the formation of an unstable primary carbocation. pbworks.com However, under certain conditions, substitution can occur, sometimes accompanied by rearrangement.

A common strategy to facilitate substitution is to first convert the hydroxyl group into a better leaving group, such as a tosylate or a halide. For example, neopentyl alcohol can be converted to neopentyl iodide. wikipedia.org The resulting derivative with a good leaving group can then undergo nucleophilic substitution, although the reaction rates might still be slow compared to less hindered primary substrates. acs.org The study of substitution reactions on compounds with neopentyl skeletons has shown that the choice of leaving group is critical, with triflates being highly reactive. acs.org

Halogenation Reactions

The conversion of the hydroxyl groups of this compound to halogens is a fundamental transformation that opens up pathways to numerous other derivatives. Standard halogenating agents can be employed to replace the -OH groups with chlorine, bromine, or iodine. The reactivity of the hydroxyl groups can be influenced by steric hindrance and the stereochemistry of the diol.

Common methods for the halogenation of alcohols are applicable here. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can yield the corresponding dichloro-derivative. Similarly, phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and a dehydrating agent can be used for bromination. Iodination can be achieved using reagents like phosphorus triiodide (PI₃), often generated in situ.

The reaction conditions for these transformations typically involve controlling the temperature and the stoichiometry of the reagents to favor the formation of the di-halogenated product over mono-halogenated intermediates. The choice of solvent is also crucial and is often an inert aprotic solvent like dichloromethane (B109758) or toluene.

Table 1: Representative Halogenation Reactions of Diols

Halogenating AgentProduct TypeTypical Reaction Conditions
Thionyl Chloride (SOCl₂)DichlorideInert solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine), 0 °C to reflux
Phosphorus Tribromide (PBr₃)DibromideInert solvent (e.g., ether or CH₂Cl₂), 0 °C to room temperature
Hydroiodic Acid (HI) / Red PhosphorusDiiodideReflux conditions

This table presents generalized conditions for the halogenation of diols and can be adapted for this compound based on standard organic synthesis protocols.

Amine Derivatization and Formation of Diamines

The diol functionality of this compound serves as a versatile precursor for the synthesis of the corresponding diamine, 4-methyl-1,2-bis(aminomethyl)cyclohexane. This transformation is of significant interest as diamines are crucial building blocks in the synthesis of polyamides, polyimides, and as ligands in coordination chemistry. nih.gov

A common synthetic route involves a two-step process. First, the diol is converted to a di-sulfonate ester, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine. This conversion transforms the hydroxyl groups into good leaving groups. In the second step, the di-sulfonate is treated with a source of ammonia (B1221849), such as sodium azide (B81097) followed by reduction, or directly with ammonia under pressure, to yield the primary diamine via nucleophilic substitution.

Another approach involves the direct amination of the diol using a catalyst. For instance, a ruthenium-catalyzed hydrogen-borrowing amination reaction can convert diols and ammonia into diamines, with water as the only byproduct. prepchem.com This method offers a more atom-economical and environmentally benign alternative to traditional multi-step syntheses. A patent describes a method for producing 4-(aminomethyl)cyclohexanecarboxylic acid from a related diol, highlighting the industrial relevance of converting hydroxyl groups to amines in this class of compounds. google.com Research has also been conducted on the synthesis of various N,N'-dialkylated cyclohexane-1,2-diamines, which are valuable as asymmetric ligands and organocatalysts. sci-hub.se

Table 2: Synthesis of Diamines from Diol Precursors

Step 1: Activation ReagentIntermediateStep 2: Aminating AgentFinal Product
p-Toluenesulfonyl chlorideDi-tosylateSodium azide, then LiAlH₄Primary diamine
Methanesulfonyl chlorideDi-mesylateAmmonia (high pressure/temp)Primary diamine
N/A (catalytic)N/AAmmonia (with Ru catalyst)Primary diamine

This table outlines common strategies for the conversion of diols to diamines, which are applicable to this compound.

Cyclization and Ring-Opening Reactions Involving the Diol Moiety

The 1,2-diol arrangement on the cyclohexane ring of this compound allows for specific cyclization reactions. For example, reaction with aldehydes or ketones in the presence of an acid catalyst can lead to the formation of cyclic acetals or ketals, respectively. The formation of a five-membered dioxolane ring fused to the cyclohexane backbone is a common outcome. The stereochemistry of the diol (cis or trans) will influence the geometry of the resulting bicyclic system.

Furthermore, intramolecular dehydration of the diol under acidic conditions could potentially lead to the formation of an ether, specifically an oxabicyclo compound. The feasibility of this reaction would depend on the ring strain of the resulting bicyclic ether.

Conversely, derivatives of this compound can undergo ring-opening reactions. For instance, the diol can be used as a monomer in ring-opening polymerization (ROP). nih.govunige.ch To achieve this, it would first need to be converted into a cyclic monomer, such as a cyclic carbonate or a cyclic ester (lactone). For example, reaction with phosgene (B1210022) or a phosgene equivalent could yield a cyclic carbonate. This cyclic monomer could then be polymerized using a suitable catalyst to form a polycarbonate with the 4-methyl-1,2-cyclohexanedimethylene unit in the polymer backbone. Such polymers are of interest for their potential biodegradability and unique physical properties. The ring-opening polymerization of related six-membered racemic cyclic esters has been explored for creating biodegradable materials. nih.gov Similarly, the synthesis and ring-opening polymerization of new monoalkyl-substituted lactides have been investigated. unige.ch

Table 3: Potential Cyclization and Ring-Opening Pathways

Reactant(s)Reaction TypePotential Product
Aldehyde/Ketone, H⁺Cyclization (Acetal/Ketal formation)Dioxolane derivative
Phosgene equivalentCyclization (Carbonate formation)Cyclic carbonate monomer
Cyclic carbonate monomerRing-Opening PolymerizationPolycarbonate

This table illustrates potential reactions involving the diol moiety of this compound leading to cyclic products or polymers via ring-opening.

Polymerization Applications of 4 Methyl 1,2 Cyclohexanedimethanol

Utilization as a Monomer in Polyester (B1180765) Synthesis

MCHDM is a key building block in the creation of polyesters through a process called polycondensation. This involves reacting the diol with a dicarboxylic acid or its derivative, resulting in the formation of a polyester and a small molecule byproduct, typically water or methanol (B129727). The properties of the final polyester can be tailored by carefully selecting the diacid component and by incorporating MCHDM into copolyester formulations.

The synthesis of polyesters from MCHDM is often achieved through melt polycondensation, a two-step process. The initial step, esterification or transesterification, is conducted at lower temperatures and pressures to form short-chain oligomers. This is followed by polycondensation at higher temperatures and under vacuum to produce high-molecular-weight polymers. mdpi.comresearchgate.nethanrimwon.com

Terephthalic Acid: When MCHDM is polycondensed with terephthalic acid (TPA), it forms poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). mdpi.compreprints.org The incorporation of the MCHDM monomer can enhance the thermal properties of the resulting polyester compared to those based on simpler diols. researchgate.nethanrimwon.com For instance, copolyesters of TPA, 2,6-naphthalenedicarboxylic acid, and 1,4-cyclohexanedimethanol (B133615) (a related diol) have shown improved glass transition temperatures. researchgate.nethanrimwon.com

Adipic Acid: The reaction of MCHDM with adipic acid results in the formation of poly(1,4-cyclohexylenedimethylene adipate) (PCA). researchgate.net Polyesters based on adipic acid and 1,4-cyclohexanedimethanol have been used to create prepolymers for reaction injection molding (RIM) applications. google.com These polyesters typically have a hydroxyl functionality of 2 to 3 and a molecular weight ranging from about 750 to 3500. google.com

Itaconic Acid: Itaconic acid, a bio-based dicarboxylic acid, can be polymerized with diols like MCHDM to create unsaturated polyesters. nsf.govresearchgate.netresearchgate.net These polyesters have the potential for further modification due to the presence of a double bond in the itaconic acid unit. researchgate.net The polycondensation is often carried out using a catalyst, such as tin(II) ethylhexanoate, and a radical inhibitor to prevent cross-linking of the vinyl group. researchgate.net

A summary of polyesters synthesized from 1,4-cyclohexanedimethanol (a closely related diol) and various diacids is presented below.

DiacidResulting PolyesterKey Findings
Terephthalic AcidPoly(1,4-cyclohexylenedimethylene terephthalate) (PCT)High melting point, good thermal stability. mdpi.compreprints.org
Adipic AcidPoly(1,4-cyclohexylenedimethylene adipate) (PCA)Used in prepolymers for RIM applications. google.com
Itaconic AcidPoly(1,4-cyclohexanedimethylene itaconate)Unsaturated polyester with potential for further modification. researchgate.net
1,4-Cyclohexanedicarboxylic AcidPoly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC)Similar glass transition temperature and tensile properties to PET. researchgate.net

Incorporating MCHDM as a comonomer in polyester formulations allows for the precise modulation of polymer properties. By varying the amount of MCHDM relative to other diols, manufacturers can tune characteristics such as crystallinity, melting point, and flexibility. For example, modifying poly(ethylene terephthalate) (PET) with MCHDM can disrupt the polymer chain regularity, leading to a decrease in crystallinity and an improvement in processability. wikipedia.org

The non-planar ring structure of MCHDM enhances the thermal stability, mechanical properties, and barrier properties of the resulting copolyesters. mdpi.com This makes them suitable for a wide range of applications, from packaging films to engineering plastics. mdpi.comeastman.com Copolyesters based on 1,4-cyclohexanedimethanol, terephthalic acid, and 2,6-naphthalenedicarboxylic acid have demonstrated enhanced thermal and barrier properties compared to PET. researchgate.nethanrimwon.com

Enzymatic polymerization presents a more environmentally friendly alternative to traditional chemical catalysis for polyester synthesis. sci-hub.boxmdpi.comnih.gov This method utilizes enzymes, such as lipases, to catalyze the polycondensation reaction under milder conditions. sci-hub.boxh-its.org

Research has shown the successful enzymatic polymerization of aliphatic copolyesters containing 1,4-cyclohexanedimethanol (CHDM) with various diacids like succinic acid and adipic acid. mdpi.comnih.gov For instance, Cutinase from Humicola insolens has been used, although the resulting polymers had moderate molecular weights. mdpi.compreprints.org Another study demonstrated the synthesis of a poly(1,4-cyclohexanedimethanol itaconate) thermoset polymer through a single-step enzymatic polymerization, highlighting its potential as a future biomaterial. mdpi.compreprints.org While promising, challenges in achieving high molecular weight polymers remain an active area of research in enzymatic polymerization. mdpi.compreprints.org

Integration into Polyurethanes and Polyethers

Beyond polyesters, MCHDM is also a valuable component in the synthesis of polyurethanes and polyethers, contributing to the development of materials with a broad spectrum of properties and applications.

MCHDM is used to create polyester polyols, which are key intermediates in the production of polyurethanes. ontosight.aigoogle.com These polyester polyols, which possess hydroxyl groups, react with isocyanates to form the polyurethane linkage. ontosight.ai By adjusting the structure of the polyester polyol, including the incorporation of MCHDM, the final properties of the polyurethane can be controlled.

Coatings derived from polyurethane dispersions containing polyester polyols based on a mixture of 1,3- and 1,4-cyclohexanedimethanol have shown good hydrolytic and acid resistance. google.com These polyurethanes find use in a variety of applications, including elastomeric and hard coatings, adhesives, and sealants. ontosight.aigoogle.com The use of cycloaliphatic diisocyanates in conjunction with polyester polyols can lead to polyurethane elastomers with superior mechanical and thermal properties.

While the primary application of MCHDM in polymerization is in polyesters and polyurethanes, it can also be a component in polyether formulations. Polyether polyols can be synthesized using MCHDM as a starting diol. These polyols can then be used in various applications, including the production of polyurethanes. The incorporation of the cycloaliphatic structure of MCHDM can enhance the thermal stability and mechanical properties of the resulting polyether-based polymers.

Influence of 4-Methyl-1,2-cyclohexanedimethanol Isomers on Polymer Properties

The stereochemistry of the this compound (4-MCHDM) monomer, specifically the ratio of its cis and trans isomers, plays a pivotal role in defining the ultimate properties of the resulting polymers. The spatial arrangement of the hydroxymethyl groups relative to the cyclohexane (B81311) ring significantly influences the polymer chain's geometry, packing efficiency, and intermolecular interactions.

Impact on Polymer Chain Rigidity and Flexibility

The incorporation of a cyclic monomer like 4-MCHDM into a polymer backbone inherently increases its rigidity compared to linear aliphatic diols. The rigid cyclohexane ring restricts rotational freedom, leading to a stiffer polymer chain. This effect is further modulated by the isomeric composition of the 4-MCHDM used.

The trans isomer, with its more linear and extended conformation, tends to enhance the rigidity and regularity of the polymer backbone. mdpi.com This is because the trans configuration allows for a more ordered and symmetrical arrangement of the polymer chains. In contrast, the cis isomer introduces a kink or bend in the polymer chain due to the orientation of the hydroxymethyl groups on the same side of the ring. This disruption in linearity can lead to a less rigid and more flexible polymer structure. The introduction of rigid diols like 1,4-cyclohexanedimethanol (CHDM), a related compound, has been shown to increase the stiffness of molecular chains in furan-based polyesters. nih.gov

Effects on Glass Transition Temperature and Melting Behavior

The glass transition temperature (Tg) and melting temperature (Tm) of polymers are directly influenced by chain rigidity, intermolecular forces, and the ability of the chains to pack. The isomeric ratio of 4-MCHDM significantly affects these thermal properties.

Glass Transition Temperature (Tg): An increase in the trans-isomer content of 4-MCHDM generally leads to a higher Tg. The greater rigidity and more regular structure of polymers derived from trans-4-MCHDM restrict the segmental motion of the polymer chains, thus requiring more thermal energy to transition from a glassy to a rubbery state. researchgate.net For instance, in copolyesters containing 1,4-cyclohexanedimethanol (CHDM), a linear increase in Tg is observed with increasing CHDM content. rsc.org Conversely, the presence of the cis-isomer can lower the Tg by introducing flexibility and disrupting chain packing, which facilitates segmental motion at lower temperatures. The presence of solvents can also significantly lower the Tg of amorphous polymers. nih.gov

Melting Behavior (Tm): The melting temperature is characteristic of the crystalline regions within a polymer. A higher content of the trans-4-MCHDM isomer promotes better chain packing and a more ordered crystalline structure, resulting in a higher Tm. The symmetrical nature of the trans isomer facilitates the formation of stable crystals. mdpi.com In contrast, the irregular structure introduced by the cis isomer hinders crystallization, leading to a lower Tm or even amorphous polymers if the cis content is sufficiently high. nih.gov In poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), it has been observed that the Tm increases with a higher proportion of the trans-CHDM isomer. semanticscholar.org

The following table summarizes the expected influence of 4-MCHDM isomers on the thermal properties of polymers.

IsomerExpected Impact on TgExpected Impact on TmRationale
transIncreaseIncreaseMore linear and symmetric structure enhances chain rigidity and packing efficiency, leading to stronger intermolecular forces.
cisDecreaseDecreaseKinked structure disrupts chain regularity and packing, reducing intermolecular forces and hindering crystallization.

Crystallization Kinetics and Morphology of Resultant Polymers

The rate of crystallization and the resulting crystalline structure (morphology) are critically dependent on the isomeric composition of 4-MCHDM.

The trans isomer, with its regular and linear geometry, acts as a nucleating agent, promoting faster crystallization rates. mdpi.com Polymers with a higher trans content tend to exhibit a higher degree of crystallinity and form more well-defined crystalline structures, such as spherulites. The ordered arrangement of chains facilitated by the trans isomer allows for efficient packing into a crystal lattice. mdpi.comwiley-vch.de

Mechanical Performance and Material Strength

The mechanical properties of polymers, such as tensile strength, modulus, and elongation at break, are intrinsically linked to the polymer's molecular architecture and morphology, which are influenced by the 4-MCHDM isomer ratio.

Polymers synthesized with a higher proportion of trans-4-MCHDM generally exhibit enhanced mechanical performance. mdpi.com The increased chain rigidity, higher crystallinity, and more efficient chain packing lead to:

Higher Tensile Strength and Modulus: The ordered and tightly packed chains in high-trans polymers can more effectively resist deformation under stress.

Lower Elongation at Break: The reduced flexibility of the rigid chains often results in a more brittle material with lower elongation before failure.

In contrast, a higher content of the cis-isomer typically results in polymers with:

Lower Tensile Strength and Modulus: The less ordered, more flexible chains and lower crystallinity lead to a weaker material.

Higher Elongation at Break: The increased chain flexibility can allow for greater deformation before breaking, resulting in a tougher, more ductile material. researchgate.net

Studies on polyesters based on 1,4-cyclohexanedimethanol have demonstrated that those with a higher trans-isomer content possess superior mechanical properties. mdpi.com For example, poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC) has been shown to have good toughness with a high elongation at break. researchgate.net

The table below illustrates the general trends in mechanical properties based on the isomeric content of 4-MCHDM.

PropertyHigh trans-Isomer ContentHigh cis-Isomer Content
Tensile StrengthHigherLower
Young's ModulusHigherLower
Elongation at BreakLowerHigher

Barrier Properties for Advanced Film Applications

The effectiveness of a polymer film as a barrier to gases (e.g., oxygen, carbon dioxide) and moisture is determined by the density and packing of the polymer chains. A more tightly packed structure creates a more tortuous path for permeating molecules, thus improving the barrier properties.

The use of trans-4-MCHDM in polymerization can significantly enhance the barrier properties of the resulting films. mdpi.com The regular, linear structure of the trans isomer allows for dense chain packing and higher crystallinity, which reduces the free volume within the polymer matrix and hinders the diffusion of small molecules. mdpi.com

Conversely, the kinked structure of the cis isomer leads to less efficient chain packing and lower crystallinity, resulting in a higher free volume and consequently, poorer barrier properties. Therefore, for applications requiring high-performance barrier films, such as in food packaging and electronics, polymers with a high trans-4-MCHDM content are preferred. The barrier properties of polymers are dependent on factors like solubility, permeability, and diffusivity. researchgate.net

Bio-based Polymer Development with this compound (Potential)

There is growing interest in developing polymers from renewable resources to reduce reliance on fossil fuels and create more sustainable materials. This compound, when derived from bio-based sources, presents a promising building block for the synthesis of bio-polyesters and other bio-based polymers.

The potential for bio-based 4-MCHDM lies in its ability to be synthesized from renewable feedstocks. For instance, it can potentially be derived from the catalytic conversion of biomass-derived compounds. The incorporation of bio-based 4-MCHDM into polymers can lead to materials with a reduced environmental footprint.

Research into related bio-based monomers like 1,4-cyclohexanedimethanol (CHDM) highlights the potential. researchgate.netnih.gov Bio-based CHDM has been used to synthesize polyesters with excellent properties, demonstrating the feasibility of using cycloaliphatic diols from renewable sources in high-performance polymer applications. researchgate.netnih.gov The development of bio-based polymers often focuses on achieving properties comparable to or better than their petroleum-based counterparts, including mechanical strength, thermal stability, and barrier properties. researchgate.netresearchgate.net

The versatility of 4-MCHDM, with its cis and trans isomers, allows for the tuning of polymer properties, making it a valuable monomer for creating a wide range of bio-based plastics, from rigid and strong materials to more flexible and tough ones. Further research and development in the bio-synthesis of 4-MCHDM and its polymerization are crucial for realizing its full potential in the sustainable polymer industry.

Advanced Analytical Techniques for Characterization of 4 Methyl 1,2 Cyclohexanedimethanol and Its Derivatives

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in determining the precise molecular structure of 4-methyl-1,2-cyclohexanedimethanol and its derivatives.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibration of the alcohol groups. Strong absorptions corresponding to C-H stretching of the cyclohexane (B81311) ring and CH₂ groups would also be present. The IR spectra of the cis and trans isomers of the related 1,4-cyclohexanedimethanol (B133615) are available and show subtle differences that can be used for isomer differentiation. nist.govnist.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For this compound, the molecular ion peak would correspond to its molecular weight (144.21 g/mol ). The fragmentation pattern would likely involve the loss of a water molecule, a hydroxymethyl group, or fragments of the cyclohexane ring. The NIST WebBook provides mass spectral data for the related compound 1,4-cyclohexanedimethanol, which can serve as a reference for interpreting the mass spectrum of MCHDM. nist.gov

A summary of the expected spectroscopic data for this compound is presented in the table below.

Technique Expected Observations
¹H NMR Signals for protons on the cyclohexane ring, hydroxymethyl groups, and methyl group.
¹³C NMR Distinct signals for each unique carbon atom in the molecule.
IR Spectroscopy Broad O-H stretch, C-H stretches.
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern.

Chromatographic Techniques for Purity and Isomer Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating mixtures, assessing purity, and analyzing the isomeric composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and semi-volatile compounds. In the analysis of MCHDM, GC would separate the cis and trans isomers, as well as any impurities. The mass spectrometer then provides identification of each separated component. This technique is crucial for quality control, ensuring the isomeric ratio and purity of MCHDM used in polymerization reactions. For example, a purity of over 98.0% for a mixture of cis- and trans-4-methyl-1-cyclohexanemethanol has been determined by GC. fishersci.ca GC-MS is also used to analyze the volatile components in various samples, demonstrating its broad applicability. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for non-volatile or thermally sensitive compounds. For derivatives of MCHDM, such as polyesters, HPLC can be used to determine the molecular weight distribution and to separate oligomers. Different detectors, such as refractive index or UV detectors, can be employed depending on the nature of the derivative.

The table below outlines the applications of chromatographic techniques for MCHDM analysis.

Technique Application
GC-MS Purity assessment, isomer separation and quantification, identification of volatile impurities.
HPLC Analysis of non-volatile derivatives, molecular weight distribution of polymers.

Thermal Analysis (e.g., DSC, TGA) for Polymer Characterization

Thermal analysis techniques are indispensable for characterizing the thermal properties of polymers derived from this compound. These properties are critical for determining the processing conditions and end-use performance of the resulting materials. e-bookshelf.deresearchgate.netmt.comnetzsch.com

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polyesters synthesized with MCHDM, DSC can determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The incorporation of the methyl group and the specific isomeric composition of MCHDM can significantly influence these thermal transitions. For instance, the introduction of methyl groups into the diol component of polyesters has been shown to affect their transition temperatures and liquid crystalline behavior. utwente.nl The use of 1,4-cyclohexanedimethanol (CHDM) in polyesters is known to enhance their thermal stability and mechanical properties. mdpi.comsemanticscholar.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior. When used to analyze polymers made from MCHDM, TGA can determine the onset of decomposition, the rate of mass loss, and the amount of residual char. This information is vital for understanding the thermal limits of the polymer and for the development of flame-retardant materials. TGA has been used to study the thermal stability of various polyesters, including those based on CHDM. researchgate.netresearchgate.net

The following table summarizes the key information obtained from the thermal analysis of MCHDM-based polymers.

Technique Measured Property Information Obtained
DSC Heat FlowGlass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc). researchgate.net
TGA Mass ChangeThermal stability, decomposition temperature, composition of polymer composites.

X-ray Diffraction for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. For semi-crystalline polymers derived from this compound, XRD can provide information about the crystal structure, degree of crystallinity, and orientation of the polymer chains. The diffraction pattern is influenced by the stereochemistry of the MCHDM monomer (cis/trans isomerism), which affects how the polymer chains pack in the solid state. The crystalline structure, in turn, has a profound impact on the mechanical and thermal properties of the polymer. The crystal structures of polymorphs of the related trans-1,4-cyclohexanedimethanol have been determined using single-crystal X-ray analysis, revealing how molecular conformation and hydrogen bonding influence the crystal packing. researchgate.net

Advanced Extraction and Quantitation Methods in Complex Matrices

The detection and quantification of this compound and its derivatives in complex environmental or biological matrices require sophisticated extraction and analytical methods.

Advanced Extraction Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are often employed to isolate and concentrate the target analytes from the matrix, removing interfering substances. The choice of extraction method depends on the properties of the analyte and the complexity of the sample matrix.

Quantitation is typically performed using sensitive and selective analytical techniques like GC-MS or LC-MS/MS. By using isotopically labeled internal standards, accurate and precise quantification can be achieved even at low concentrations. These methods are crucial for monitoring the presence and levels of MCHDM in various environments, for example, in water contamination incidents. The development of such methods is essential for assessing potential exposure and environmental impact.

Theoretical and Computational Chemistry Studies of 4 Methyl 1,2 Cyclohexanedimethanol

Quantum Chemical Calculations for Molecular Conformations and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-Methyl-1,2-cyclohexanedimethanol. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its most stable three-dimensional shapes (conformations).

The conformational landscape of this compound is complex due to the flexibility of the cyclohexane (B81311) ring and the rotational freedom of the methyl and two hydroxymethyl substituents. The cyclohexane ring typically adopts a stable chair conformation. For the 1,2-disubstituted pattern, the hydroxymethyl groups can be in axial (a) or equatorial (e) positions, leading to cis (a,e) and trans (a,a or e,e) isomers. The additional methyl group at the 4-position further complicates this landscape.

Theoretical studies, similar to those performed on related cyclohexane diols like trans-1,4-cyclohexanedimethanol, can elucidate the relative energies of these various conformers. researchgate.net Calculations would identify the most stable structures, which are typically those that minimize steric hindrance by placing the bulky hydroxymethyl and methyl groups in equatorial positions. researchgate.net The analysis would also consider the potential for intramolecular hydrogen bonding between the two hydroxyl groups, which could stabilize certain conformations.

The electronic structure provides insights into reactivity. Key parameters obtained from quantum chemical calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Partial Atomic Charges: These calculations reveal the distribution of electron density across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The oxygen atoms of the hydroxyl groups are expected to be key nucleophilic centers.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution, highlighting regions susceptible to electrostatic interactions and chemical attack.

Table 1: Hypothetical Relative Energies of this compound Conformers This interactive table, based on principles from related cyclohexane derivatives, illustrates how quantum chemical calculations could rank the stability of different spatial arrangements (conformers) of the molecule. The most stable conformer is assigned a relative energy of 0.

Conformer Description (Substituent Positions)Predicted Relative Energy (kJ/mol)Key Stabilizing/Destabilizing Factors
1e,2e-dihydroxymethyl, 4e-methyl (trans)0.00All bulky groups are in the favored equatorial position, minimizing steric strain.
1e,2a-dihydroxymethyl, 4e-methyl (cis)5-10One hydroxymethyl group is in the less stable axial position, creating steric interactions.
1a,2e-dihydroxymethyl, 4e-methyl (cis)5-10Similar to the above, one axial hydroxymethyl group introduces strain.
1e,2e-dihydroxymethyl, 4a-methyl (trans)7-12The methyl group is in an unfavorable axial position.
1a,2a-dihydroxymethyl, 4e-methyl (trans)>20Both large hydroxymethyl groups are in highly unfavorable axial positions, leading to significant steric clash.

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemistry focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. dovepress.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of the conformational landscape and how molecules interact in a condensed phase (liquid or solid). mdpi.com

For this compound, MD simulations can:

Explore Conformational Landscapes: By simulating the molecule's motion over nanoseconds or longer, MD can map the transitions between different chair and boat conformations of the cyclohexane ring and the rotations of the substituent groups. researchgate.net This provides a more complete picture of the molecule's flexibility than static calculations alone.

Analyze Intermolecular Interactions: In a simulation of bulk liquid this compound, the primary intermolecular forces would be hydrogen bonds between the hydroxyl groups and van der Waals interactions. MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds, which are critical for determining physical properties like boiling point and viscosity. dovepress.com

Predict Thermodynamic Properties: Simulations can be used to study thermodynamic behavior, such as the glass-transition temperature (Tg) of systems containing the molecule. mdpi.com The analysis of potential energy components, particularly the van der Waals and electrostatic energies, as a function of temperature helps in understanding phase transitions. mdpi.com

Structure-Property Prediction Models for Polymer Design

This compound, as a diol, is a potential monomer for the synthesis of polyesters and other polymers. mdpi.comnih.gov Computational models are invaluable for predicting how the incorporation of this specific monomer would influence the final properties of a polymer, enabling rational polymer design before costly and time-consuming synthesis. mdpi.com This approach is widely used in materials science to screen candidate monomers. arxiv.org

The process typically involves:

Building a Model of the Polymer Chain: An amorphous cell containing multiple polymer chains is constructed computationally. The unique structure of the this compound monomer, with its non-planar ring and specific substitution pattern, is explicitly included.

Running MD Simulations: The polymer model is subjected to MD simulations to equilibrate the system and then to probe its properties under different conditions (e.g., changing temperature).

Calculating Properties: From the simulation trajectories, key properties can be predicted. The non-planar, bulky cyclohexane ring from the monomer is expected to disrupt chain packing and reduce crystallinity, which can enhance properties like transparency. mdpi.com

Table 2: Predicted Polymer Properties Based on Monomer Structure This table illustrates how computational models would predict the properties of a hypothetical polyester (B1180765) made with this compound compared to a standard polymer.

PropertyStandard Polyester (e.g., PET)Predicted Property for Polyester with this compoundRationale based on Monomer Structure
Glass Transition Temperature (Tg)~70-80 °CHigherThe rigid cyclohexane ring restricts segmental chain motion, increasing the temperature needed for the polymer to transition from a glassy to a rubbery state. mdpi.com
CrystallinitySemi-crystallineLower / AmorphousThe bulky, non-planar structure of the monomer disrupts the regular packing of polymer chains, hindering crystallization. mdpi.com
TransparencyCan be hazy if not rapidly quenchedHighThe lack of crystallinity reduces light scattering, leading to improved optical clarity.
Mechanical ModulusHighPotentially lower but with improved toughnessThe less efficient chain packing might reduce stiffness but the flexible linkages could improve impact resistance.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to map the detailed pathways of chemical reactions, such as the synthesis of this compound. smu.edumdpi.com A likely industrial route to produce cyclohexanedimethanol isomers is the catalytic hydrogenation of corresponding dimethyl phthalate (B1215562) or terephthalate (B1205515) precursors. wikipedia.org Byproducts such as 4-methylcyclohexanemethanol are known to form during the production of 1,4-cyclohexanedimethanol (B133615), indicating related side reactions. wikipedia.org

Using quantum chemical methods, a theoretical study could investigate the mechanism of the hydrogenation of a precursor like dimethyl 4-methyl-1,2-cyclohexanedicarboxylate. Such a study would involve:

Mapping the Potential Energy Surface: Calculating the energies of reactants, products, transition states, and any intermediates along the reaction pathway. smu.edu

Modeling Catalyst Effects: The calculations can include catalyst surfaces (e.g., Copper chromite, Cu/Zn/Al, or Pd/C) to understand how the catalyst facilitates the reaction, for instance, by lowering the activation energy for hydrogen dissociation or ester reduction. nih.gov

Investigating Selectivity: Computational modeling can explain why certain isomers or products are formed preferentially. For example, in the hydrogenation of related amide functionalities, the presence of additives can switch the selectivity between C-O and C-N bond cleavage by stabilizing different intermediates. frontiersin.org A similar approach could be used to understand the factors controlling the stereoselectivity (cis vs. trans) in the final diol product.

This detailed mechanistic understanding is crucial for optimizing reaction conditions, improving yields, and designing more efficient and selective catalysts for the synthesis of this compound. mdpi.com

Industrial Relevance and Patent Landscape Academic Review

Patented Synthetic Routes and Industrial Production Methods

The industrial production of 4-Methyl-1,2-cyclohexanedimethanol is not as widely documented as that of its non-methylated counterparts. However, a viable synthetic pathway can be constructed from patented methodologies for its precursors. The logical starting point for this molecule is 4-methylphthalic anhydride (B1165640).

The synthesis can be envisaged as a multi-step process:

Hydrogenation of the Aromatic Ring: The initial step involves the catalytic hydrogenation of 4-methylphthalic anhydride or its corresponding acid/esters to yield 4-methyl-1,2-cyclohexanedicarboxylic acid (or its anhydride, hexahydro-4-methylphthalic anhydride). Patents for similar transformations, such as the hydrogenation of trimellitic acid to 1,2,4-cyclohexanetricarboxylic acid, highlight the use of transition metal catalysts, like rhodium on a carbon support, under elevated temperature and pressure. google.com A similar strategy is employed for producing hexahydro-4-methylphthalic anhydride, a known industrial chemical. chemicalbook.com

Reduction of Carboxylic Acid/Ester Groups: The resulting cycloaliphatic dicarboxylic acid or its ester is then reduced to the corresponding diol, this compound. This is a standard industrial process, analogous to the commercial production of 1,4-CHDM from dimethyl 1,4-cyclohexanedicarboxylate. wikipedia.org The hydrogenation of the ester groups is typically carried out using a copper chromite catalyst. wikipedia.org The direct reduction of the dicarboxylic acid is also a possible route.

A notable patented process involves the synthesis of hexahydro-4-methylphthalic anhydride from 4-methyl-1,2,3,6-tetrahydrophthalic anhydride using a Palladium-on-carbon (Pd-C) catalyst, which is then hydrogenated. chemicalbook.com The subsequent reduction to the diol would follow established chemical principles.

Below is a data table outlining a plausible patented route based on precursor synthesis.

Table 1: Patented Synthetic Routes for this compound Precursors
StepPrecursorReactionCatalystKey Process ConditionsResulting Intermediate
14-Methyl-1,2,3,6-tetrahydrophthalic anhydrideHydrogenation30% Pd-C15 bar H₂, Ethyl Acetate SolventHexahydro-4-methylphthalic anhydride chemicalbook.com
2Hexahydro-4-methylphthalic anhydrideEsterification followed by HydrogenationEsterification: Acid catalyst; Hydrogenation: Copper ChromiteHigh temperature and pressureThis compound wikipedia.org

Emerging Industrial Applications Beyond Traditional Polymers

While this compound is not widely used in traditional high-volume polymers like PETG, its unique structure suggests potential in specialty applications where specific performance characteristics are required. The presence of a methyl group and the 1,2-disubstitution pattern are expected to modify properties such as solubility, glass transition temperature (Tg), and reactivity in comparison to 1,4-CHDM.

Emerging applications can be inferred from the use of its precursor, hexahydro-4-methylphthalic anhydride (MHHPA), and the broader class of cycloaliphatic diols:

Epoxy Resin Curing Agents and Modifiers: MHHPA is a well-established curing agent for epoxy resins, used to enhance thermal stability and electrical properties in electronic components. The diol, this compound, could be used to create specialty epoxy resins through glycidylation, producing diglycidyl ethers. These could serve as reactive diluents or as the primary resin, offering a different balance of flexibility and toughness compared to standard epoxy resins.

High-Performance Polyurethanes: Cycloaliphatic diols are incorporated into polyurethane coatings to improve durability, weather resistance, and thermal stability. rsc.org this compound could serve as a chain extender or as a monomer for polyester (B1180765) polyols used in two-component polyurethane systems for demanding applications in the aerospace and automotive sectors. silverfernchemical.com The methyl group would likely increase the solubility of the resulting polyol and modify the final properties of the cured polyurethane.

Specialty Polyester Coatings: In the field of polyester coatings, particularly powder coatings, there is a continuous search for monomers that can provide a better balance of hardness, flexibility, and chemical resistance. While 1,4-CHDM is a staple, the use of isomer mixtures (e.g., 1,3- and 1,4-CHDM) has been explored to disrupt crystallinity and improve flow. this compound could offer a unique combination of properties due to its asymmetric structure, potentially leading to amorphous polyesters with high glass transition temperatures and excellent solubility in coating solvents.

Bio-derivable and Sustainable Polymers: There is growing interest in synthesizing cycloaliphatic monomers from bio-based feedstocks. researchgate.netsigmaaldrich.com Research into bio-derivable polyester networks for industrial composites has utilized hexahydro-4-methylphthalic anhydride, indicating a drive towards more sustainable materials in this class. google.com As such, if a bio-based route to 4-methylphthalic acid becomes viable, this compound could find a role in the production of sustainable, high-performance bioplastics.

Review of Patent Activity and Intellectual Property in the Field

A review of the intellectual property landscape reveals that patent activity is concentrated on the broader class of cycloaliphatic diols, particularly 1,4-cyclohexanedimethanol (B133615), rather than specifically on this compound. The key trends in the field are driven by the major producers and end-users of these diols.

Dominance of Major Chemical Companies: The patent landscape for CHDM production is historically dominated by companies like Eastman Chemical Company. wikipedia.org Patents in this area often focus on improving the efficiency of the hydrogenation process, controlling the cis/trans isomer ratio, and purifying the final product. atamankimya.com

Focus on Isomer Control: A significant number of patents are dedicated to processes for obtaining high-purity isomers of cyclohexanedimethanol, particularly the trans-isomer of 1,4-CHDM, which imparts higher melting points and crystallinity to polyesters. This indicates a sophisticated level of intellectual property focused on tailoring polymer backbones for specific applications. While not specific to the 4-methyl derivative, this highlights the importance of isomeric purity in the field.

Patents for Precursors: There is notable patent activity around the synthesis and application of precursors like hexahydro-4-methylphthalic anhydride (MHHPA). These patents are often held by companies specializing in epoxy resin formulations and composites. The focus here is on achieving desirable curing characteristics and final thermoset properties.

Emerging Patent Trends: More recent patent filings in the broader field of cycloaliphatic monomers show a trend towards:

Bio-based synthesis routes: Patents are being filed for the production of diacids and diols from renewable resources to reduce reliance on petrochemical feedstocks. researchgate.net

New Catalytic Systems: Innovation in catalysis, including the development of novel hydrogenation catalysts, continues to be a key area for patenting, aiming for lower-pressure processes and higher selectivity.

Novel Polymer Compositions: There is ongoing patent activity around the formulation of new polyesters, polyurethanes, and other polymers that utilize cycloaliphatic diols to achieve enhanced properties such as improved thermal stability, clarity, and chemical resistance.

Future Research Directions and Emerging Applications

Sustainable Synthesis and Green Chemistry Approaches

The industrial production of similar cycloaliphatic diols, such as 1,4-cyclohexanedimethanol (B133615), typically involves the hydrogenation of dimethyl terephthalate (B1205515). wikipedia.org Future research into the synthesis of 4-Methyl-1,2-cyclohexanedimethanol could focus on developing more sustainable and greener routes. This could involve the use of bio-based feedstocks and more environmentally benign catalysts. For instance, research has been conducted on synthesizing 1,4-cyclohexanedimethanol and other related compounds from formaldehyde (B43269), crotonaldehyde, and acrylate (B77674), which can be derived from biomass. nih.gov A similar strategy could potentially be adapted for the synthesis of this compound. The principles of green chemistry, such as atom economy, the use of safer solvents, and energy efficiency, would be central to these new synthetic methodologies.

Novel Polymer Architectures and High-Performance Materials

Cycloaliphatic diols like 1,4-cyclohexanedimethanol are crucial monomers in the production of polyesters and polyurethanes, imparting improved thermal stability, mechanical strength, and chemical resistance to the resulting polymers. penpet.commdpi.com It is conceivable that this compound could be incorporated into novel polymer architectures to create high-performance materials.

The introduction of a methyl group on the cyclohexane (B81311) ring could offer unique properties to the resulting polymers. For example, it might influence the polymer's glass transition temperature, crystallinity, and solubility. Research could be directed towards synthesizing a range of polyesters, polyurethanes, and other copolymers using this compound and evaluating their properties for various applications, such as coatings, adhesives, and engineering plastics. A patent for polymers incorporating 1,3- and 1,4-cyclohexanedimethanol suggests that mixtures of diol isomers can lead to polymers with desirable properties like low melt viscosities and a good balance of chemical resistance, hardness, and flexibility. google.com Similar investigations could be performed with polymers containing this compound.

Applications in Specialty Chemicals and Advanced Intermediates

Beyond polymers, this compound could serve as a valuable intermediate in the synthesis of various specialty chemicals. Its diol functionality allows for a range of chemical transformations to produce compounds with specific properties. Potential applications could include the synthesis of novel plasticizers, lubricants, and surfactants. The presence and position of the methyl group could be leveraged to fine-tune the performance of these specialty chemicals. Further research is needed to explore these synthetic pathways and to characterize the properties of the resulting compounds.

Exploring Stereoisomer-Specific Functionalities

The structure of this compound allows for the existence of multiple stereoisomers, arising from the relative orientations of the two hydroxymethyl groups and the methyl group on the cyclohexane ring (cis/trans isomerism and chirality). libretexts.org It is well-established that the stereoisomeric composition of diols like 1,4-cyclohexanedimethanol significantly impacts the properties of polymers derived from them. wikipedia.org

Future research should focus on the separation and characterization of the different stereoisomers of this compound. Once isolated, the influence of each specific stereoisomer on the physical and chemical properties of resulting materials could be systematically investigated. This could lead to the development of materials with highly tailored and predictable functionalities, for example, polymers with specific melting points, degrees of crystallinity, or optical properties. Understanding the role of stereochemistry is crucial for unlocking the full potential of this compound in advanced material design. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-1,2-cyclohexanedimethanol, and what challenges arise during its preparation?

  • Methodological Answer : The compound is often synthesized via oxidation of cyclohexanediol derivatives. For example, Swern oxidation of cis-1,2-cyclohexanedimethanol produces meso-dialdehydes, but epimerization can occur under basic workup conditions, leading to a cis:trans = 3.4:1 mixture of 1,2-cyclohexanedicarboxaldehydes . Challenges include controlling stereochemical integrity during oxidation and purification steps. Researchers should monitor reaction conditions (e.g., pH, temperature) to minimize unintended isomerization.

Q. How is the polymorphism of this compound characterized, and what factors influence its crystalline forms?

  • Methodological Answer : Polymorphism is studied using X-ray single-crystal diffraction and thermal analysis. For trans-1,2-cyclohexanedimethanol, distinct crystal structures are resolved for the trans-(1R,2R) enantiomer, while the cis isomer forms both crystalline and vitreous phases . Factors influencing polymorphism include:

FactorImpact
StereochemistryTrans isomers exhibit defined crystal lattices; cis isomers favor disordered phases
Cooling RateRapid cooling may stabilize amorphous phases
Solvent ChoicePolar solvents promote ordered crystallization

Advanced Research Questions

Q. What analytical techniques are critical for distinguishing between cis and trans isomers of this compound, and how do experimental conditions affect these analyses?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can differentiate isomers by comparing chemical shifts of hydroxyl and methylene groups. For example, cis isomers show distinct splitting patterns due to spatial proximity of hydroxyl groups .
  • X-ray Diffraction : Resolves absolute configuration and hydrogen-bonding networks, critical for confirming trans-(1R,2R) enantiomers .
  • Chromatography : Chiral columns separate enantiomers, but mobile-phase composition must avoid inducing epimerization.

Q. How does the choice of reaction conditions in Swern oxidation affect the epimerization of cis-1,2-cyclohexanedimethanol derivatives?

  • Methodological Answer : Epimerization during Swern oxidation is driven by basic conditions (e.g., triethylamine workup), which deprotonate intermediates, enabling stereochemical scrambling. Key considerations:

ConditionOptimization Strategy
Base StrengthUse weaker bases (e.g., pyridine) to reduce deprotonation
TemperatureLower temperatures slow racemization kinetics
SolventNon-polar solvents stabilize transition states, reducing isomerization
Experimental validation via 1H^{1}\text{H} NMR integration is essential to quantify epimer ratios .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Toxicity : Limited data exist, but structural analogs (e.g., cyclohexanemethanol) suggest moderate toxicity. Use fume hoods and PPE to avoid inhalation/skin contact .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen to prevent oxidation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.